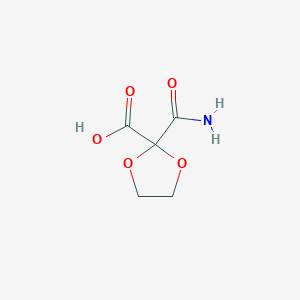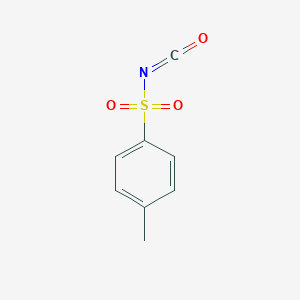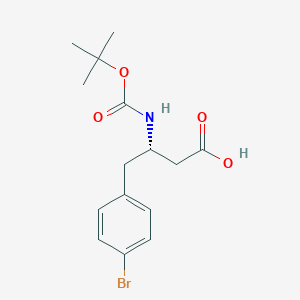
4-Fluorobenzophenone
説明
4-Fluorobenzophenone is a chemical compound with the molecular formula C13H9FO . It has an average mass of 200.208 Da and a monoisotopic mass of 200.063736 Da . It is also known by other names such as (4-Fluorophenyl)(phenyl)methanone .
Synthesis Analysis
4-Fluorobenzophenone can be synthesized from 4-Fluorobenzeneboronic acid and Benzoic anhydride . A general procedure involves adding NaHCO3, benzoic anhydride, phenylboronic acid, and H2O into a Schlenk reaction tube under N2 atmosphere. The mixture is stirred at room temperature for about 10 minutes, then NHC-Pd (II)-Im complex is added .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzophenone consists of a benzene ring bonded to a carbonyl group, which is in turn bonded to a fluorobenzene ring . The InChI representation of the molecule isInChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H . Physical And Chemical Properties Analysis
4-Fluorobenzophenone is a light beige crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 301.9±25.0 °C at 760 mmHg, and a flash point of 130.2±13.4 °C . It has a molar refractivity of 56.0±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 171.8±3.0 cm3 .科学的研究の応用
Photochemical Studies
4-Fluorobenzophenone has been used in photochemical studies, such as the photochemical reduction of 4-bromo-4’-fluorobenzophenone to benzopinacol through UV irradiation .
Synthesis of Chemical Compounds
It serves as a precursor in the synthesis of various chemical compounds. For example, it has been used in a Friedel-Crafts acylation reaction to synthesize 4-chloro-4’-fluorobenzophenone .
Spectroscopy
The compound has been studied for its interactions in different solvents using UV absorption spectroscopy, which is crucial for understanding its behavior in various chemical environments .
Safety And Hazards
4-Fluorobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(4-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSHGYHILFRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188059 | |
| Record name | 4-Fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige crystalline powder; [Acros Organics MSDS] | |
| Record name | 4-Fluorobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20037 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Fluorobenzophenone | |
CAS RN |
345-83-5 | |
| Record name | 4-Fluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 345-83-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKA6JRZ9CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-Fluorobenzophenone be used to synthesize polymers?
A1: Yes, 4-Fluorobenzophenone is a valuable building block in polymer chemistry. It can be used to synthesize various polymers, including poly(azomethine)s [], poly(arylene ether)s [, ], poly(arylene ether sulfone)s [], and poly(arylene phosphine oxide)s []. Its fluorine atom allows for further modification through nucleophilic aromatic substitution reactions, enabling the creation of diverse polymer structures with tailored properties.
Q2: How does the introduction of 4-Fluorobenzophenone moieties into poly(arylene ether sulfone)s impact their properties?
A2: Incorporating 4-Fluorobenzophenone-containing side chains into poly(arylene ether sulfone)s enhances their properties for potential use in proton exchange membranes []. These modifications increase proton conductivity while maintaining low methanol permeability, making them suitable for fuel cell applications.
Q3: What role does 4-Fluorobenzophenone play in the synthesis of well-defined diblock copolymers?
A3: 4-Fluorobenzophenone can act as a macroinitiator for chain-growth condensation polymerization (CGCP) [, ]. By introducing a terminal 4-Fluorobenzophenone unit onto a pre-synthesized polymer block, a second distinct block can be grown, resulting in well-defined diblock copolymers with controlled block lengths and compositions.
Q4: Are there examples of using 4-Fluorobenzophenone in the synthesis of more complex polymer architectures?
A4: Yes, researchers have successfully employed 4-Fluorobenzophenone derivatives as trifunctional initiators for synthesizing miktoarm star copolymers []. This approach combines atom transfer radical polymerization (ATRP) and CGCP to create star-shaped polymers with controlled arm lengths and compositions.
Q5: What is the molecular formula and weight of 4-Fluorobenzophenone?
A5: The molecular formula of 4-Fluorobenzophenone is C13H9FO, and its molecular weight is 200.20 g/mol.
Q6: Are there studies investigating the crystal structure of 4-Fluorobenzophenone derivatives?
A6: Yes, crystal structures have been determined for several 4-Fluorobenzophenone derivatives, including 4-amino-4′-fluorobenzophenone [, ] and 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one []. These studies provide valuable insights into the molecular geometry and intermolecular interactions of these compounds.
Q7: What spectroscopic techniques are commonly used to characterize 4-Fluorobenzophenone and its derivatives?
A7: Researchers frequently utilize spectroscopic techniques such as FT-IR, NMR (1H, 19F, and 119Sn) [], UV-Vis [], and photoluminescence spectroscopy [, ] to characterize 4-Fluorobenzophenone and its derivatives. These methods provide information on the compound's structure, electronic properties, and interactions with other molecules.
Q8: Can 4-Fluorobenzophenone participate in nucleophilic aromatic substitution reactions?
A8: Yes, the presence of the fluorine atom in 4-Fluorobenzophenone makes it susceptible to nucleophilic aromatic substitution reactions [, , ]. This reactivity allows for the replacement of the fluorine atom with various nucleophiles, enabling the synthesis of diverse 4-Fluorobenzophenone derivatives with tailored properties.
Q9: How does the presence of the fluorine atom in 4-Fluorobenzophenone influence its reactivity compared to benzophenone?
A9: The fluorine atom in 4-Fluorobenzophenone withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack than benzophenone []. This electron-withdrawing effect influences the reaction rates and selectivity of reactions involving 4-Fluorobenzophenone.
Q10: Are there any known biological activities of 4-Fluorobenzophenone derivatives?
A10: Yes, some 4-Fluorobenzophenone derivatives, particularly diketopiperazine-type compounds containing the 4-Fluorobenzophenone moiety, have shown potent antimicrotubule and vascular-disrupting activities []. These compounds hold promise as potential anticancer agents.
Q11: Has 4-Fluorobenzophenone been used as a starting material for synthesizing pharmaceutically relevant compounds?
A11: Yes, 4-Fluorobenzophenone serves as a key starting material in the synthesis of Pitavastatin Calcium [], a clinically used lipid-lowering agent. This highlights the versatility of 4-Fluorobenzophenone as a building block for complex molecules with therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















